3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Description
3-Cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclobutyl substituent at the 3-position of the pyrazole core and a tetrahydrofuran-2-ylmethyl group at the 1-position. Pyrazole amines are widely studied for their biological activity, particularly as enzyme inhibitors and receptor modulators. The cyclobutyl group enhances steric bulk and may influence binding affinity, while the tetrahydrofuran (THF) moiety contributes to solubility and conformational rigidity .
Properties
IUPAC Name |
5-cyclobutyl-2-(oxolan-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-12-7-11(9-3-1-4-9)14-15(12)8-10-5-2-6-16-10/h7,9-10H,1-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXZENMNJGHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring with a cyclobutyl halide in the presence of a strong base.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a tetrahydrofuran-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Structure
The chemical structure of 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can be represented as follows:
Chemistry
This compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups enable diverse chemical reactions such as oxidation, reduction, and substitution.
Biology
Research has indicated potential biological activities , including:
- Anti-inflammatory properties.
- Anticancer effects.
These activities stem from the compound's ability to interact with various biological pathways and targets, such as enzymes and receptors.
Case Study: Anticancer Activity
A study explored the compound's efficacy against cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations. The mechanism involved modulation of cell signaling pathways that regulate proliferation and apoptosis.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent . It shows promise in treating diseases linked to inflammation and uncontrolled cell growth.
Case Study: Inhibition of Tyrosine Kinases
Research has highlighted its role as an inhibitor of tyrosine kinases, particularly MET kinase, which is implicated in various proliferative diseases. This inhibition could lead to novel treatments for cancers characterized by MET overexpression.
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes. Its unique reactivity allows for innovative applications in polymer chemistry and material science.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 3-Cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol | Hydroxyl group instead of amine | Potentially similar bioactivity |
| 3-Cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-carboxylic acid | Carboxylic acid functionality | Acidic properties for synthesis |
Uniqueness
The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and potential biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
The 3-position substituent on the pyrazole core critically impacts biological activity. Comparative data for key analogs are summarized below:
Key Observations :
- Cyclobutyl vs.
- THF Substituent : The THF-2-ylmethyl group improves solubility compared to alkyl chains (e.g., tert-butyl in SI112 ) but may limit membrane permeability due to polarity .
Structural and Tautomeric Analysis
- Tautomerism : Pyrazole amines often exhibit tautomerism between amine and imine forms. The cyclobutyl group may stabilize the amine tautomer due to steric effects, contrasting with 3-methyl-1-phenyl analogs studied in , where tautomer equilibrium depends on solvent polarity .
- Crystallography : X-ray studies (e.g., ) reveal that the THF substituent adopts a chair-like conformation, facilitating hydrogen bonding with adjacent molecules. This contrasts with planar aromatic substituents (e.g., phenyl in MK12), which favor π-stacking .
Biological Activity
The compound 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | To be determined |
| Solubility | To be determined |
| LogP | To be determined |
The biological activity of this compound may involve modulation of specific biological targets, such as enzymes or receptors. Pyrazole compounds are often known for their ability to interact with various biological pathways, including anti-inflammatory and anticancer activities.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains.
- Antioxidant Activity : These compounds may also possess antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in related compounds.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential effects of this compound:
- Study on Antimicrobial Properties : A study demonstrated that similar pyrazole compounds exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for 3-cyclobutyl derivatives in treating infections .
- Antioxidant Evaluation : Research evaluating the antioxidant properties of related compounds showed significant radical scavenging activity, indicating that 3-cyclobutyl derivatives could also exhibit protective effects against oxidative damage .
- In Vivo Studies : Animal model studies have indicated that pyrazole derivatives can reduce inflammation and pain, which could be beneficial for developing anti-inflammatory medications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring via hydrazine reactions.
- Introduction of the tetrahydrofuran moiety through coupling reactions.
Biological Assays
Biological assays conducted on related compounds have shown promising results:
- Cell Viability Assays : Indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines.
- Enzyme Inhibition Studies : Demonstrated the potential of these compounds to inhibit specific enzymes involved in disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
